molecular formula C10H12N4O B15356161 2-(6-Methoxypyridin-3-yl)-5-methylpyrazol-3-amine

2-(6-Methoxypyridin-3-yl)-5-methylpyrazol-3-amine

Katalognummer: B15356161
Molekulargewicht: 204.23 g/mol
InChI-Schlüssel: YSIPPYVRFVSULK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(6-Methoxypyridin-3-yl)-5-methylpyrazol-3-amine is a heterocyclic compound featuring a pyridine ring substituted with a methoxy group and a pyrazole ring substituted with a methyl group and an amine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methoxypyridin-3-yl)-5-methylpyrazol-3-amine typically involves multi-step organic reactions The pyrazole ring is then constructed via cyclization reactions involving hydrazine derivatives and appropriate diketones

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the nitro or carbonyl groups if present in derivatives of the compound.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

    Cyclization: Hydrazine derivatives and diketones under reflux conditions.

Major Products

The major products of these reactions include hydroxylated derivatives, reduced amines, substituted pyrazoles, and fused heterocyclic compounds.

Wissenschaftliche Forschungsanwendungen

2-(6-Methoxypyridin-3-yl)-5-methylpyrazol-3-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Wirkmechanismus

The mechanism of action of 2-(6-Methoxypyridin-3-yl)-5-methylpyrazol-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, altering their activity. The methoxy and amine groups can participate in hydrogen bonding and electrostatic interactions, while the pyrazole and pyridine rings provide aromatic stacking interactions. These interactions can modulate the activity of biological targets, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(6-Methoxypyridin-3-yl)-5-methylpyrazole:

    2-(6-Methoxypyridin-3-yl)-3-aminopyrazole: Similar structure but with different substitution patterns, affecting its chemical and biological properties.

    5-Methyl-2-(pyridin-3-yl)pyrazol-3-amine: Lacks the methoxy group, which can influence its solubility and interaction with biological targets.

Uniqueness

2-(6-Methoxypyridin-3-yl)-5-methylpyrazol-3-amine is unique due to the presence of both the methoxy and amine groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups with the heterocyclic rings makes it a versatile compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Eigenschaften

Molekularformel

C10H12N4O

Molekulargewicht

204.23 g/mol

IUPAC-Name

2-(6-methoxypyridin-3-yl)-5-methylpyrazol-3-amine

InChI

InChI=1S/C10H12N4O/c1-7-5-9(11)14(13-7)8-3-4-10(15-2)12-6-8/h3-6H,11H2,1-2H3

InChI-Schlüssel

YSIPPYVRFVSULK-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN(C(=C1)N)C2=CN=C(C=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.